REACTION_CXSMILES
|
[F:1][S:2]([F:12])([F:11])([F:10])([F:9])[C:3]1[CH:8]=[CH:7]C=C[CH:4]=1.[B:13]([F:16])([F:15])[F:14].CCOCC.[N:22](OC(C)(C)C)=O.[CH3:29][C:30]#[N:31]>C(Cl)Cl>[F:14][B-:13]([F:1])([F:16])[F:15].[F:1][S:2]([F:12])([F:11])([F:10])([F:9])[C:3]1[CH:8]=[CH:7][C:30]([N+:31]#[N:22])=[CH:29][CH:4]=1 |f:1.2,6.7|
|
Name
|
|
Quantity
|
495.9 mg
|
Type
|
reactant
|
Smiles
|
FS(C1=CC=CC=C1)(F)(F)(F)F
|
Name
|
|
Quantity
|
493.3 mg
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
300.1 mg
|
Type
|
reactant
|
Smiles
|
N(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.4 mL
|
Type
|
reactant
|
Smiles
|
CC#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 0° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled with an ice-water bath
|
Type
|
CUSTOM
|
Details
|
The precipitated colorless crystals were isolated by filtration
|
Type
|
CUSTOM
|
Details
|
precipitated by addition of ether
|
Type
|
CUSTOM
|
Details
|
to give pale yellow solid crystals, which
|
Type
|
WASH
|
Details
|
were washed with diethyl ether
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent under vacuum
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
F[B-](F)(F)F.FS(C1=CC=C(C=C1)[N+]#N)(F)(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 605.1 mg | |
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |